molecular formula C18H28N2O3 B8186587 (4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester

(4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B8186587
M. Wt: 320.4 g/mol
InChI Key: GNTSALQTILPMLD-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-pyran core, a six-membered oxygen-containing heterocycle, substituted at the 4-position with a benzylamino group. The methylene linker connects the tetrahydro-pyran ring to a tert-butyl carbamate group, a common protective moiety for amines in synthetic chemistry. This structure is hypothesized to influence solubility, reactivity, and biological interactions compared to analogs .

Properties

IUPAC Name

tert-butyl N-[[4-(benzylamino)oxan-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)19-14-18(9-11-22-12-10-18)20-13-15-7-5-4-6-8-15/h4-8,20H,9-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTSALQTILPMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction using benzylamine and an appropriate leaving group.

    Formation of the Carbamic Acid Tert-Butyl Ester: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the carbamic acid ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

(4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Tetrahydro-pyran 4-Benzylamino, methyl, tert-butyl carbamate C₁₉H₂₈N₂O₃ 332.44 Oxygen-containing ring, benzylamino for aromatic interactions
[2-(4-Methyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester Ethyl chain 4-Methyl-benzylamino, tert-butyl carbamate C₁₆H₂₅N₃O₂ 291.39 Flexible ethyl linker; methyl enhances lipophilicity
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate Pyrrolidine 4-Methylphenyl, tert-butyl carbamate C₁₆H₂₂N₂O₂ 274.36 Five-membered ring; p-tolyl group for steric bulk
(4′-Cyano-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester Piperidine Cyanopyridinyl, tert-butyl carbamate C₁₆H₂₂N₄O₂ 302.38 Cyano group for polarity; bipyridinyl for π-stacking interactions
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Piperidine/benzyl Fluorobenzyl, tert-butyl carbamate C₁₈H₂₆FN₂O₂ 321.42 Fluorine enhances electronegativity and metabolic stability

Physicochemical Properties

  • Solubility : The tetrahydro-pyran core in the target compound may improve aqueous solubility compared to pyrrolidine or piperidine analogs due to the oxygen atom’s polarity .
  • Stability: The tert-butyl carbamate group offers stability under basic conditions but is acid-labile, a trait shared across all analogs. The benzylamino group may render the target compound susceptible to oxidative metabolism compared to fluorinated derivatives .

Biological Activity

(4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester, also known as a derivative of carbamic acid, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may confer specific biological activities. This article aims to explore the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C_{13}H_{19}N_{1}O_{3}
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 885269-69-2

This compound features a tetrahydropyran ring, which is known for its role in various biological activities, including interactions with enzymes and receptors.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease pathology. This inhibition may lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

2. Neuroprotective Effects

In vitro studies demonstrate that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, one study reported that treatment with a similar compound resulted in a significant increase in cell viability in astrocytes exposed to Aβ1-42, suggesting a protective mechanism against neurotoxicity .

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia and astrocytes, which may contribute to its neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Demonstrated that similar compounds significantly inhibit AChE activity, suggesting potential for cognitive enhancement in Alzheimer’s models .
Study 2 Reported that the compound protects astrocytes from Aβ-induced toxicity, with treated cells showing improved viability compared to control groups .
Study 3 Investigated anti-inflammatory properties, finding reduced TNF-α levels in treated microglial cultures .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of related compounds suggests favorable absorption characteristics, with studies indicating good bioavailability and the ability to cross the blood-brain barrier. This is crucial for compounds intended for neuroprotective applications as it ensures adequate central nervous system delivery .

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